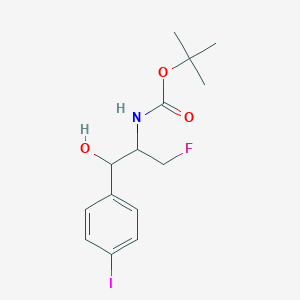

Tert-butyl ((1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-YL)carbamate

Description

This compound is a chiral tert-butyl carbamate derivative characterized by a (1R,2S)-configured propan-2-yl backbone with a 3-fluoro substituent, a hydroxyl group at the 1-position, and a 4-iodophenyl aromatic ring. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthesis or modulating pharmacokinetic properties.

Properties

IUPAC Name |

tert-butyl N-[3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FINO3/c1-14(2,3)20-13(19)17-11(8-15)12(18)9-4-6-10(16)7-5-9/h4-7,11-12,18H,8H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFOAKSVUHCQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CF)C(C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes

Asymmetric Synthesis of the Chiral Amino Alcohol Precursor

The core intermediate for this compound is (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol. Two primary approaches dominate its synthesis:

Catalytic Asymmetric Hydrogenation

A ketone precursor, such as 3-fluoro-1-(4-iodophenyl)propan-1-one, undergoes asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes). This method achieves high enantiomeric excess (ee >98%) and is scalable:

- Conditions :

Epoxide Ring-Opening with Fluoride

An epoxide intermediate, (2S,3R)-2,3-epoxy-1-(4-iodophenyl)propan-1-ol, is treated with a fluoride source (e.g., KF or TBAF) to introduce the fluoro group stereoselectively:

Carbamate Protection with Tert-Butoxycarbonyl (Boc)

The amino group of (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is protected via Boc anhydride under mild conditions:

Standard Boc Protection Protocol

- Reagents :

- Boc₂O (1.2 equiv)

- Base: Triethylamine (2.0 equiv) or DMAP (0.1 equiv)

- Solvent: Dichloromethane (DCM) or THF

- Steps :

- Dissolve amino alcohol in DCM (0.1 M).

- Add Boc₂O and base at 0°C.

- Stir at room temperature for 4–6 h.

- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

- Yield : 88–95%.

Crystallization for Enhanced Purity

The crude product is recrystallized from n-heptane/DCM (1:1) to achieve >99% purity.

Alternative Synthetic Strategies

Enzymatic Resolution of Racemic Mixtures

Racemic 2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents:

Critical Analysis of Methodologies

Comparison of Yields and Stereocontrol

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Asymmetric Hydrogenation | 85–92 | >98 | High |

| Epoxide Ring-Opening | 78–84 | 95 | Moderate |

| Enzymatic Resolution | 45 | 99 | Low |

Key Insight : Asymmetric hydrogenation is preferred for industrial-scale production due to superior yield and stereocontrol.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Adopting flow chemistry reduces catalyst loading and improves reproducibility:

Solvent Recycling

DCM and THF are recovered via distillation, reducing costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The iodophenyl group can be reduced to form a phenyl group.

Substitution: The fluoro and iodophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of fluoro ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Tert-butyl ((1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-YL)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The fluoro and iodophenyl groups can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a (1R,2S) stereochemical configuration with Florfenicol () and sirpefenicol (), which are critical for biological activity. Key structural differences lie in:

- Phenyl Substituents : The 4-iodophenyl group contrasts with Florfenicol’s 4-methanesulfonylphenyl and sirpefenicol’s pyridinyl-methanesulfonimidoyl group.

- Functional Groups : The tert-butyl carbamate replaces the dichloroacetamide (Florfenicol) or difluoroacetamide (sirpefenicol), impacting hydrolytic stability and target interactions.

- Propan Chain Substituents : The 3-fluoro group is conserved, but other analogs feature chloro () or additional fluorine atoms ().

Table 1: Structural Comparison of Key Analogs

| Compound Name | Molecular Formula | Phenyl Substituent | Propan Chain Substituents | Core Functional Group | Biological Activity |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₁₈FINO₃ | 4-iodophenyl | 3-fluoro, 1-hydroxy | tert-butyl carbamate | Undisclosed (Research) |

| Florfenicol | C₁₂H₁₄Cl₂FNO₄S | 4-methanesulfonylphenyl | 3-fluoro, 1-hydroxy | Dichloroacetamide | Broad-spectrum antibiotic |

| Sirpefenicol | C₁₇H₁₈F₃N₃O₃S | Pyridinyl-methanesulfonimidoyl | 3-fluoro, 1-hydroxy | Difluoroacetamide | Antibacterial (veterinary) |

| tert-Butyl (1S,2S)-3-chloro-...carbamate | C₁₄H₁₇ClFNO₃ | 4-fluorophenyl | 3-chloro, 1-hydroxy | tert-butyl carbamate | Synthetic intermediate |

Physicochemical Properties

- Iodine vs. However, iodine’s electron-withdrawing nature may enhance electrophilic reactivity in synthetic modifications .

- Thermal Properties : Carbamate derivatives (e.g., ) typically exhibit higher melting points (63–65°C) than acetamides, suggesting improved crystallinity .

Table 2: Physicochemical Properties of Selected Compounds

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.